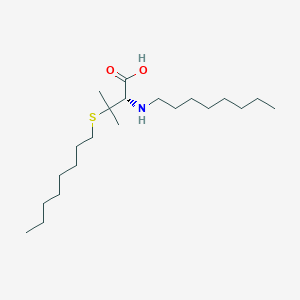

n,s-Dioctyl-(d)-penicillamine

Description

Properties

Molecular Formula |

C21H43NO2S |

|---|---|

Molecular Weight |

373.6 g/mol |

IUPAC Name |

(2S)-3-methyl-2-(octylamino)-3-octylsulfanylbutanoic acid |

InChI |

InChI=1S/C21H43NO2S/c1-5-7-9-11-13-15-17-22-19(20(23)24)21(3,4)25-18-16-14-12-10-8-6-2/h19,22H,5-18H2,1-4H3,(H,23,24)/t19-/m0/s1 |

InChI Key |

XNUOJIFSUVIANV-IBGZPJMESA-N |

Isomeric SMILES |

CCCCCCCCN[C@@H](C(=O)O)C(C)(C)SCCCCCCCC |

Canonical SMILES |

CCCCCCCCNC(C(=O)O)C(C)(C)SCCCCCCCC |

Origin of Product |

United States |

Ii. Synthesis and Derivatization Strategies

Synthetic Approaches for N,S-Dioctyl-(D)-Penicillamine

The synthesis of this compound is a multi-step process requiring careful control over reaction conditions to achieve the desired product with high purity.

D-penicillamine is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms. nih.gov The D-isomer is the therapeutically active form, while the L-isomer is toxic. nih.gov This inherent chirality is a critical consideration in the synthesis of its derivatives. Synthetic routes often start from D-penicillamine itself, which can be produced either by the degradation of penicillin or through a complete synthetic process. chemicalbook.com The stereochemistry of the final product is dictated by the starting material, D-penicillamine, ensuring the desired stereoisomer is obtained. scielo.br

One common strategy to control stereochemistry involves the formation of thiazolidine (B150603) rings. scielo.br For instance, the condensation of D-penicillamine with an achiral aldehyde can lead to the formation of a tricyclic thiazolidine-ring fused system in a diastereoselective manner. scielo.br This approach allows for the creation of new chiral centers with a specific, controlled stereochemistry. scielo.br

The incorporation of octyl groups onto the nitrogen (N) and sulfur (S) atoms of D-penicillamine is a key step in the synthesis of this compound. This functionalization is typically achieved through nucleophilic substitution reactions. The nitrogen atom of the amino group and the sulfur atom of the thiol group in D-penicillamine act as nucleophiles, attacking an electrophilic octyl-containing reagent, such as an octyl halide (e.g., octyl bromide or octyl iodide).

To achieve selective N,S-dioctylation, protection of other reactive functional groups, such as the carboxylic acid, may be necessary. The reaction conditions, including the choice of solvent, base, and temperature, are optimized to maximize the yield of the desired N,S-disubstituted product and minimize side reactions.

Achieving high purity in the final product is paramount. One patented method for producing high-purity D-penicillamine involves a series of reactions starting from a penicillin salt, including hydrolysis, decarboxylation, and a nucleophilic reaction, resulting in a product with a purity of over 99.0%. google.com Another approach involves the resolution of a racemic mixture of D,L-penicillamine derivatives using an optically active base, which allows for the separation of the desired D-isomer. google.com

For derivatization, purification techniques such as chromatography (e.g., high-performance liquid chromatography - HPLC) and crystallization are crucial. nih.gov Chemical derivatization can also be employed to enhance the separation and detection of the target compound during analysis. nih.gov For instance, derivatizing agents can be used to introduce chromophores or fluorophores, making the molecule more amenable to detection by UV or fluorescence detectors in HPLC. nih.gov

Development of Penicillamine-Derived Scaffolds for Diverse Applications

The unique chemical properties of penicillamine (B1679230) make it a valuable building block for creating functional materials with a wide range of applications.

Penicillamine and its derivatives can be attached to various solid supports, including polymers and inorganic materials, to impart specific functionalities. mdpi.com For example, polyvinyl chloride (PVC) can be chemically modified by first aminating the polymer and then covalently linking S-nitroso-N-acetyl-d-penicillamine (SNAP) to the free primary amine sites. mdpi.com This creates a nitric oxide (NO)-releasing polymer with improved biocompatibility. mdpi.com

Similarly, penicillamine derivatives have been tethered to inorganic materials like fumed silica (B1680970). umich.edu The thiol group of N-acetylpenicillamine can be attached to the surface of fumed silica particles, which can then be converted to S-nitrosothiol to create an NO-releasing material. umich.edu These functionalized particles can be blended into polymers like polyurethane and silicone rubber. umich.edu The functionalization of inorganic nanoparticles, such as manganese dioxide, is another area of active research, where surface modifications can be tailored for specific applications. nih.gov

S-nitrosothiols (RSNOs) are compounds that can store and release nitric oxide (NO), a molecule with important biological signaling functions. acs.org Penicillamine derivatives are excellent precursors for creating S-nitrosothiol-modified materials. S-nitroso-N-acetyl-d-penicillamine (SNAP) is a widely used RSNO that can be incorporated into various polymer matrices. mdpi.com

The design of these materials focuses on controlling the release of NO. For instance, SNAP can be blended into a hyperbranched polyamidoamine to create a high-capacity NO-donating compound. nih.gov The release of NO can be triggered by light or through ion-mediated processes. nih.gov Another approach involves incorporating SNAP into a thermoplastic silicone-polycarbonate-urethane polymer, where the stability of the SNAP within the polymer matrix allows for long-term, sustained NO release. acs.org The rate of NO release can be tuned by incorporating catalytic copper nanoparticles into the polymer composite. acs.org

Iii. Advanced Analytical Methodologies and Chiral Separations

N,S-Dioctyl-(D)-Penicillamine as a Chiral Stationary Phase (CSP) in Chromatography

This compound has emerged as a significant chiral selector in the field of analytical chemistry, particularly for its application in creating Chiral Stationary Phases (CSPs) for chromatographic separations. Its unique structure, combining the inherent chirality of the D-penicillamine backbone with the hydrophobic properties of two octyl chains, allows for effective enantiomeric discrimination of various chiral compounds.

Ligand-Exchange Chromatography (LEC) is a powerful separation technique that relies on the formation of reversible and labile coordinate bonds between a central metal ion and ligands. pageplace.de In this process, a metal cation is immobilized on the stationary phase, and the separation of analyte molecules (ligands) is achieved based on the differences in the stability and kinetics of the diastereomeric complexes they form with the metal ion. pageplace.deresearchgate.net

The fundamental principle involves a competition for coordination sites on the central metal ion. pageplace.de One ligand can substitute for another in the coordination sphere of the metal. pageplace.de When a chiral ligand is incorporated into the system, either as part of the stationary phase or as an additive to the mobile phase, it creates a chiral environment. researchgate.net This enables the separation of enantiomers, as the two enantiomers of a chiral analyte will form diastereomeric complexes with the chiral selector-metal ion complex, exhibiting different stability constants. The enantiomer that forms the more stable complex will be retained longer on the column, thus achieving separation. windows.net The success of LEC in resolving optical isomers has marked it as a significant achievement in separation science. pageplace.de

CSPs based on this compound are typically prepared by immobilizing the chiral selector onto a solid support, which is then conditioned with a suitable metal ion to create the active sites for chiral recognition.

The this compound chiral selector is commonly immobilized onto a reversed-phase support, such as octadecyl-bonded silica (B1680970) gel (ODS or C18). windows.net The long dioctyl chains impart significant hydrophobicity to the molecule, allowing it to be tightly adsorbed onto the nonpolar surface of the reversed-phase packing through hydrophobic interactions. windows.net This method creates a durable and stable chiral stationary phase where the chiral selector becomes an integral part of the stationary phase without the need for covalent bonding. windows.net

Following the adsorption of the this compound onto the support, the stationary phase is activated for chiral recognition by complexation with a metal ion, most commonly Copper(II) (Cu(II)). windows.netresearchgate.netnih.gov This is typically achieved by percolating a solution of a copper salt, such as copper(II) sulfate, through the column. researchgate.net The D-penicillamine moiety of the adsorbed selector is a tridentate ligand that readily forms a stable complex with the Cu(II) ion. nih.gov

This immobilized Cu(II) complex serves as the chiral recognition site. windows.net The separation mechanism is based on the formation of reversible, transient diastereomeric complexes between the analyte (solute ligand) and the chiral selector-Cu(II) complex on the stationary phase. windows.net The stereochemistry of the analyte determines the stability of this ternary complex, leading to differential retention and, consequently, enantiomeric separation. windows.net The enantiomer that forms the more stable ternary complex with the CSP will be retained longer. windows.net

CSPs based on this compound complexed with Cu(II) have proven to be highly effective for the direct enantiomeric resolution of various classes of compounds, most notably underivatized alpha-amino acids, by High-Performance Liquid Chromatography (HPLC). windows.netresearchgate.net

A significant advantage of these CSPs is their ability to separate the enantiomers of alpha-amino acids in their free, underivatized form, which simplifies sample preparation by eliminating time-consuming derivatization steps. windows.net The separation is typically performed in a reversed-phase mode, using an aqueous mobile phase containing a small concentration of a Cu(II) salt. windows.netresearchgate.net

The enantioselectivity of the separation is influenced by several factors, including the mobile phase composition, pH, and temperature. researchgate.netnih.gov For instance, the retention of amino acid enantiomers tends to decrease as the pH of the mobile phase approaches the isoelectric point of the analyte. researchgate.net Research has demonstrated excellent resolution for a wide range of proteinogenic and non-proteinogenic amino acids.

The table below summarizes the chromatographic parameters for the enantiomeric separation of selected underivatized alpha-amino acids using a this compound based CSP.

| Amino Acid | Mobile Phase Conditions | Separation Factor (α) | Resolution (Rs) | Reference |

| Phenylalanine | 2mM CuSO₄; MeOH/H₂O (15:85, v/v); pH 5.3 | 2.14 | 2.50 | researchgate.net |

| Tryptophan | 2mM CuSO₄; MeOH/H₂O (15:85, v/v); pH 5.3 | 2.00 | 2.30 | researchgate.net |

| Tyrosine | 2mM CuSO₄; MeOH/H₂O (15:85, v/v); pH 5.3 | 2.57 | 3.00 | researchgate.net |

| Leucine | 2mM CuSO₄; MeOH/H₂O (15:85, v/v); pH 5.3 | 1.83 | 2.10 | researchgate.net |

| Valine | 1mM CuSO₄ in H₂O | 2.33 | 3.40 | windows.net |

| Proline | 1mM CuSO₄ in H₂O | 6.50 | 8.10 | windows.net |

Note: The separation factor (α) is the ratio of the retention factors of the two enantiomers (k₂/k₁). The resolution (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. Higher values for both indicate better separation.

High-Performance Liquid Chromatography (HPLC) Applications

Enantioseparation of Chiral Carboxylic Acids and Amines

Chiral stationary phases (CSPs) coated with this compound, such as the commercially available Sumichiral OA-5000, have demonstrated significant success in the direct enantiomeric separation of underivatized amino acids. researchgate.nettandfonline.com These compounds, possessing both amine and carboxylic acid functional groups, are resolved efficiently using a mobile phase containing a copper(II) salt. researchgate.net The technique is effective for a wide range of non-protein amino acids, including those with aliphatic or aromatic side chains, as well as cyclic imino acids. researchgate.nettandfonline.com

Furthermore, the application of this CSP extends to the resolution of other chiral organic acids. A method has been developed for the determination of racemic malic acid, tartaric acid, and lactic acid using an this compound coated column. ffcr.or.jp The separation is typically achieved with a mobile phase consisting of a copper salt (e.g., cupric acetate (B1210297) or copper sulfate) and an organic modifier like isopropyl alcohol, with the column heated to optimize resolution. ffcr.or.jp

Resolution of Specific Racemic Compounds (e.g., Pharmaceutical Intermediates, Degradation Products, Organic Acids)

The this compound CSP has proven invaluable in the pharmaceutical industry for analyzing chiral compounds. A notable application is the direct enantiomeric separation of the four stereoisomers of SM-10661, a potent platelet-activating factor (PAF) receptor antagonist. nih.govtandfonline.com This separation is critical as the therapeutic activity resides in only one of the isomers, (+)-cis-isomer, making enantiomeric purity analysis essential during its synthesis. tandfonline.com

This CSP is also utilized in the food industry for quality control. It can simultaneously determine L-aspartame (L-APM), its synthetic precursor, and its degradation products, including D-aspartame (D-APM), diketopiperazine (DKP), and D,L-phenylalanine (Phe). ffcr.or.jp The ability to resolve these compounds is crucial for ensuring the quality and stability of food products containing aspartame. ffcr.or.jp

The table below summarizes the chromatographic conditions for the resolution of specific racemic compounds using an this compound based CSP.

| Compound Class | Specific Compound | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|---|

| Pharmaceutical Intermediate | SM-10661 | Methanol (B129727): 2 mM CuSO₄ (1:9) | UV at 254 nm | tandfonline.com |

| Organic Acids | Malic Acid, Tartaric Acid | 1mM Cupric Acetate-0.05M Ammonium Acetate (pH 4.5) / Isopropyl Alcohol (85:15) | UV at 254 nm | ffcr.or.jp |

| Organic Acid | Lactic Acid | 2mM CuSO₄ / Isopropyl Alcohol (85:15) | UV at 254 nm | ffcr.or.jp |

| Degradation Product | Diketopiperazine (DKP) | 2mM CuSO₄ / Acetonitrile (B52724) / Isopropyl Alcohol (85:10:5) | UV at 254 nm | ffcr.or.jp |

| Amino Acid | Carnosine | 1.5 mM Copper(II) Sulfate | Not specified | documentsdelivered.com |

Capillary Liquid Chromatography (CapLC) for Micro-Scale Separations

The this compound stationary phase is well-suited for micro-scale separations using Capillary Liquid Chromatography (CapLC). researchgate.net In one study, a capillary column was slurry-packed with this CSP to perform enantioseparation of underivatized amino acids. researchgate.net The analysis was conducted in an isocratic mode with a mobile phase containing 2 mM CuSO₄·5H₂O, methanol, and water (15:85, v/v). researchgate.net CapLC offers advantages such as reduced solvent and sample consumption, making it a greener and more sensitive analytical technique.

Fundamental Mechanisms of Chiral Recognition

The enantioselective capability of the this compound CSP is governed by a combination of specific molecular interactions between the stationary phase, a complexing metal ion, and the analyte enantiomers.

Role of Ligand Exchange Interactions in Stereoselective Binding

The primary mechanism for chiral recognition is Chiral Ligand-Exchange Chromatography (CLEC). tandfonline.comresearchgate.net This process involves the formation of transient, diastereomeric ternary complexes. The this compound, acting as the chiral ligand on the stationary phase, first coordinates with a metal ion, typically Cu(II), from the mobile phase. researchgate.nettandfonline.com The enantiomers of the analyte, which must possess electron-donating atoms like nitrogen or oxygen, then displace solvent molecules and coordinate with the metal ion of the chiral complex. tandfonline.com The differential stability of the two resulting diastereomeric ternary complexes (CSP-Cu(II)-L-analyte and CSP-Cu(II)-D-analyte) leads to a difference in their retention times, enabling their separation. researchgate.net

Contribution of Hydrophobic Interactions to Enantioseparation

While ligand exchange is the basis for chiral recognition, hydrophobic interactions play a crucial and often decisive role. nih.govoup.com The two long n-octyl chains attached to the sulfur and nitrogen atoms of the penicillamine (B1679230) backbone provide a nonpolar environment. researchgate.net These alkyl chains interact with hydrophobic moieties of the analyte molecules. In the separation of the pharmaceutical intermediate SM-10661, for instance, hydrophobic interactions between the analyte and the CSP were found to be integral to the resolution mechanism. nih.govoup.com Similarly, for amino acids, the nature of their side chains influences these hydrophobic interactions, thereby affecting retention and separation. researchgate.net

Stereochemistry of Metal-Ligand Complex Formation on the CSP

The stereochemistry of the ternary complex formed on the chiral stationary phase is the ultimate determinant of enantioselectivity. The D-configuration of the penicillamine backbone of the CSP creates a specific three-dimensional structure when complexed with the Cu(II) ion. The analyte enantiomers interact with this pre-formed chiral complex. The formation of the ternary mixed-ligand complex is sterically controlled. tandfonline.com One analyte enantiomer will fit more favorably into the coordination sphere of the copper ion due to less steric hindrance and/or more favorable secondary interactions (like hydrophobic forces), forming a more stable complex. This more stable complex is retained longer on the column, resulting in chiral separation. The less stable diastereomeric complex, formed with the other enantiomer, is eluted more quickly. tandfonline.comresearchgate.net

Optimization of Chromatographic Parameters for Enhanced Enantioresolution

The successful chiral separation of compounds using a stationary phase like this compound, which operates on the principle of ligand exchange, is highly dependent on the careful optimization of various chromatographic conditions. The mobile phase composition, including the concentration of metal ions, the type and concentration of organic modifiers, and the pH, along with the column temperature, all play crucial roles in the retention and resolution of enantiomers.

The composition of the mobile phase is a critical factor in achieving effective chiral separation on a this compound based chiral stationary phase. The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector on the stationary phase, a metal ion, and the analyte enantiomers. The stability of these complexes directly influences retention and enantioselectivity.

Metal Ion Concentration: In ligand exchange chromatography, a metal ion, typically copper(II) (Cu²⁺), is essential for the formation of the ternary complex necessary for chiral recognition. The concentration of this metal ion in the mobile phase significantly impacts the resolution of enantiomers. Research has shown that varying the Cu²⁺ concentration affects the separation factor (α). For instance, in the separation of various amino acid enantiomers using a this compound CSP, the resolution was observed to be dependent on the Cu²⁺ concentration. An optimal concentration is required to maximize the difference in stability between the diastereomeric complexes formed with the D- and L-enantiomers. researchgate.net The use of a copper(II)-L-proline complex as a chiral selector in the mobile phase has also been successfully employed for the separation of penicillamine stereoisomers on an achiral C18 column. researchgate.net

Organic Modifiers: The addition of organic modifiers, such as methanol or acetonitrile, to the aqueous mobile phase is a common strategy to control the retention times of analytes. windows.net In the context of a this compound CSP, which is often based on a reversed-phase packing, the concentration of the organic modifier can influence the hydrophobic interactions between the octyl chains of the selector and the stationary phase support. windows.net While higher concentrations of organic modifiers can reduce retention times, they must be used judiciously to avoid stripping the hydrophobically-bound chiral selector from the support. windows.net For many separations on this type of ligand exchange column, minimal use of organic modifiers is often sufficient, leading to rapid elution with good resolution. windows.net The choice of organic modifier can also be critical; for example, separations on polysaccharide-based CSPs have utilized methanol or acetonitrile with additives like diethylamine (B46881) (DEA) to achieve enantioseparation of various pharmaceutical compounds. nih.gov

pH: The pH of the mobile phase plays a pivotal role in the enantioseparation of amino acids and their derivatives, as it influences the ionization state of both the analyte and the chiral selector. The separation of D/L-penicillamine has been achieved over a broad pH range, from 2.0 to over 10.0, using capillary electrophoresis with β-cyclodextrin as a chiral selector. nih.gov For separations using a this compound CSP, the pH affects the stability of the metal complexes. Studies on similar ligand exchange systems have demonstrated that pH can significantly influence the separation factor (α) for chiral amino acids. researchgate.net Optimal pH values are typically found where the analytes and the selector have appropriate charges to facilitate complexation with the metal ion. For instance, a study on the enantiomeric separation of amlodipine (B1666008) and its impurities using a polysaccharide-based CSP found that a mobile phase pH of 9.0 provided a complete separation. nih.gov Similarly, the enantiomeric purity of D-penicillamine has been determined using ligand exchange chromatography where the pH of the mobile phase is a key parameter. nih.gov

Table 1: Influence of Mobile Phase Parameters on Enantioresolution

| Parameter | Effect on Separation | Typical Conditions/Observations |

| Metal Ion (Cu²⁺) Concentration | Affects resolution (Rs) and separation factor (α) by influencing the formation and stability of diastereomeric complexes. researchgate.net | An optimal concentration exists to maximize enantioresolution. For example, a mobile phase of 2mM CuSO₄ in methanol/water (15:85, v/v) has been used. researchgate.net |

| Organic Modifier (e.g., Methanol) | Controls retention time. High concentrations can potentially strip the chiral selector from the support. windows.net | Typically used in small amounts. For instance, a methanol/water ratio of 15:85 (v/v) has been reported. researchgate.net |

| pH | Influences the ionization state of the analyte and selector, thereby affecting complex stability and separation factor (α). researchgate.net | Separations are often performed at a specific pH to optimize resolution, such as pH 5.3 in one study. researchgate.net A broad pH range (2.0-10.0) has been effective in other penicillamine separations. nih.gov |

Temperature is another critical parameter that can be adjusted to optimize the efficiency and resolution of chiral separations. It affects several aspects of the chromatographic process, including the viscosity of the mobile phase, the kinetics of mass transfer, and the thermodynamics of the interactions between the analytes and the chiral stationary phase.

An increase in column temperature generally leads to a decrease in the viscosity of the mobile phase, which can result in higher efficiency due to improved mass transfer. However, the effect of temperature on the enantioselectivity (α) is more complex and depends on the specific thermodynamic properties of the chiral recognition process.

The relationship between temperature and retention/resolution is described by the van 't Hoff equation, which relates the change in the natural logarithm of the retention factor (k) or separation factor (α) to the inverse of the absolute temperature. A van 't Hoff plot (ln k or ln α versus 1/T) can provide valuable information about the enthalpy (ΔH°) and entropy (ΔS°) changes associated with the transfer of the analyte from the mobile phase to the stationary phase.

For some chiral separations, increasing the temperature can lead to a decrease in the separation factor (α), indicating that the separation is enthalpically driven. In such cases, lower temperatures would favor better resolution, albeit with longer analysis times. Conversely, if the separation is entropically driven, an increase in temperature might improve resolution. In practice, an optimal temperature is often sought to balance resolution and analysis time. For the analysis of D-penicillamine's enantiomeric purity, controlling the temperature is a component of method validation to ensure robustness and reproducibility. nih.gov While specific studies detailing the extensive effects of temperature on this compound are not prevalent in the provided results, the general principles of chromatography suggest its importance. For example, in a capillary electrophoresis method for penicillamine enantiomers, the capillary temperature was optimized to 20°C. researchgate.net

Table 2: General Effects of Temperature on Chromatographic Parameters

| Parameter | Influence of Increasing Temperature | Rationale |

| Retention Factor (k) | Generally Decreases | Reduced interaction strength between analyte and stationary phase at higher temperatures. |

| Separation Factor (α) | Can Increase or Decrease | Depends on the thermodynamics (ΔΔH° and ΔΔS°) of the chiral recognition process. |

| Efficiency (N) | Generally Increases | Lower mobile phase viscosity leads to improved mass transfer kinetics. |

| Resolution (Rs) | Variable | The net effect depends on the combined changes in k, α, and N. |

Iv. Theoretical and Computational Studies of N,s Dioctyl D Penicillamine

Computational Elucidation of Chiral Recognition Mechanisms

The precise differentiation between enantiomers by a chiral selector is a complex process governed by subtle differences in intermolecular interactions. Computational methods offer a window into these transient diastereomeric complexes, allowing for a detailed analysis of the forces at play.

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are pivotal in visualizing and quantifying the interactions between N,S-Dioctyl-(D)-penicillamine as a chiral stationary phase (CSP) and analyte enantiomers. These models help to identify the key binding sites and the nature of the intermolecular forces, such as hydrogen bonds, van der Waals forces, and steric hindrance, that contribute to the formation of transient diastereomeric complexes.

For instance, studies on similar chiral selectors derived from amino acids have shown that the three-dimensional arrangement of functional groups is critical for creating a chiral environment that preferentially binds one enantiomer over the other. In the case of this compound, the carboxylic acid, the secondary amine, and the thioether group, along with the bulky octyl chains, would be the primary points of interaction. Molecular dynamics simulations can track the conformational changes of both the CSP and the analyte upon interaction, providing a dynamic picture of the chiral recognition process. These simulations can also calculate the binding free energies for each enantiomer, offering a quantitative prediction of the enantioselectivity.

| Interaction Type | Potential Role in Chiral Recognition with this compound |

| Hydrogen Bonding | The N-H group and the C=O of the carboxylic acid can act as hydrogen bond donors and acceptors, respectively, forming directional interactions with analytes. |

| Dipole-Dipole Interactions | The polar functional groups of the selector can engage in dipole-dipole interactions with polar analytes. |

| Steric Repulsion | The bulky dioctyl groups and the gem-dimethyl groups on the penicillamine (B1679230) backbone create significant steric hindrance, forcing analytes into specific orientations that can enhance chiral discrimination. |

| Van der Waals Forces | The long octyl chains provide extensive opportunities for van der Waals interactions, which can be particularly important for the retention of non-polar analytes. |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed electronic-level understanding of chiral recognition. rsc.orgresearchgate.net These methods can accurately calculate the energies of the diastereomeric complexes formed between the chiral selector and the individual enantiomers of an analyte. The difference in the calculated binding energies (ΔΔE) for the two enantiomers is directly related to the enantioselectivity of the separation.

DFT calculations have been successfully employed to investigate the structural changes and vibrational modes of penicillamine under different conditions. rsc.orgresearchgate.net By extending these approaches to this compound, it is possible to analyze the electron density distribution, molecular orbitals, and electrostatic potential of the selector. This allows for a precise characterization of the non-covalent interactions that drive chiral recognition. For example, Natural Bond Orbital (NBO) analysis can reveal charge transfer interactions between the selector and the analyte, providing further insight into the binding mechanism. researchgate.net

| Quantum Chemical Method | Application in Studying this compound |

| Density Functional Theory (DFT) | Calculation of interaction energies, geometric optimization of selector-analyte complexes, and analysis of electronic properties. rsc.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of chiroptical properties like electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) of the selector-analyte complexes. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of non-covalent interactions, such as hydrogen bonds and van der Waals contacts, through the analysis of critical points in the electron density. |

Structure-Activity Relationship (SAR) Studies for Chiral Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of chiral selectors. nih.gov By systematically modifying the structure of this compound and evaluating the impact on its chiral recognition capabilities, it is possible to identify the key molecular features that govern enantioselectivity.

The introduction of two octyl groups at the nitrogen and sulfur atoms of (D)-penicillamine has a profound effect on its properties as a chiral selector. These long alkyl chains significantly increase the lipophilicity of the molecule, which can enhance its interaction with non-polar analytes through hydrophobic interactions. The steric bulk of the dioctyl groups also plays a critical role in creating a well-defined chiral cavity. This steric hindrance can restrict the possible orientations of the analyte, forcing it into a conformation where other functional groups can interact more effectively with the chiral centers of the selector.

SAR studies on similar systems have demonstrated that the length and branching of alkyl substituents can dramatically influence enantioselectivity. frontiersin.org It is hypothesized that for this compound, the optimal chain length would be a balance between providing sufficient hydrophobic interaction and maintaining the conformational flexibility necessary for effective chiral recognition.

To establish a quantitative link between the structure of a chiral selector and its performance, molecular descriptors can be correlated with experimentally determined enantiomeric resolution values. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.

For this compound, relevant descriptors would include topological indices, which describe the connectivity of atoms, and quantum chemical descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. By building a statistical model, such as a Quantitative Structure-Activity Relationship (QSAR) model, it is possible to predict the enantiomeric resolution for a given analyte or to guide the design of new chiral selectors with improved performance.

| Molecular Descriptor Class | Example Descriptor | Relevance to Chiral Selectivity of this compound |

| Topological Descriptors | Wiener Index | Relates to the overall size and shape of the molecule, which influences steric interactions. |

| Geometric Descriptors | Molecular Surface Area | Describes the accessible surface for interaction with the analyte. |

| Electronic Descriptors | HOMO/LUMO Energies | Indicate the molecule's ability to participate in charge transfer interactions. |

| Lipophilicity Descriptors | LogP | Quantifies the hydrophobicity of the selector, which is crucial for interactions with non-polar analytes. |

Based on a comprehensive search of available scientific literature, there is no substantive research data for the specific chemical compound “this compound” that would permit the creation of an article based on the requested outline.

The compound is listed with CAS Number 140939-18-0, and is noted as being for research purposes only. lookchem.com However, there is an absence of published studies detailing its chemical reactivity, biochemical interactions, or its effects on cellular processes as specified in the user's instructions.

Constructing an article on the topics provided in the outline—such as oxidative processes, adduct formation, metal ion chelation, and enzyme interaction—would require experimental data and research findings that are not available in the public domain for this compound. Attempting to generate this content would be speculative and would not adhere to the required standards of scientific accuracy. Information pertaining to the parent compound, D-penicillamine, cannot be attributed to this specific derivative without direct scientific evidence.

Therefore, this request cannot be fulfilled.

Vi. Future Research Directions

Innovations in Chiral Stationary Phase Design and Synthesis

The performance of chiral separations is intrinsically linked to the design and synthesis of the chiral stationary phase (CSP). Future research in this area will likely focus on creating more robust, efficient, and selective CSPs based on penicillamine (B1679230) scaffolds.

One promising avenue is the development of polymeric chiral selectors . Researchers have synthesized novel chiral polymers and immobilized them on silica (B1680970) gel to create CSPs. nih.gov This approach allows for a high concentration of chiral centers, potentially enhancing enantioselectivity. The length of the polymer chain has been shown to significantly impact the enantioseparation ability of the resulting CSP, suggesting that this is a key parameter to optimize for penicillamine-based polymers. nih.gov

Click chemistry , a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities, offers another exciting direction. The use of thiol-ene click chemistry, for instance, has been explored for the preparation of novel CSPs with macrocyclic selectors. researchgate.net This synthetic strategy could be adapted for covalently bonding n,s-Dioctyl-(d)-penicillamine or its derivatives to silica or other support materials, leading to more stable and reproducible CSPs.

Furthermore, the development of brush-type CSPs , where the chiral selector is covalently linked to the support via a spacer arm, provides a high degree of flexibility in CSP design. researchgate.net This approach, which has been successfully applied to other chiral selectors, could be used to optimize the presentation of the this compound selector to the analyte, thereby improving chiral recognition. The synthesis of cyclofructan-based CSPs also highlights the continuous exploration of new scaffold structures for chiral separations. uta.edu

Future research could explore the synthesis of a variety of n,s-disubstituted (d)-penicillamine derivatives with different alkyl chain lengths or other functional groups to fine-tune the selectivity for specific classes of analytes. The influence of the chiral selector's structure on enantioseparation is a critical area for further investigation.

Advanced Hyphenated Techniques for Enhanced Analytical Capabilities

To meet the growing demand for faster and more sensitive enantioselective analysis, the coupling of liquid chromatography with advanced detection techniques is crucial. The future will likely see the increased use of hyphenated systems in conjunction with penicillamine-based CSPs.

A significant development is the use of ultra-high-performance liquid chromatography-drift tube ion mobility-mass spectrometry (UHPLC-IM-MS) . This powerful technique allows for rapid, three-minute enantioselective analysis of amino acid derivatives. nih.gov The combination of the high separation efficiency of UHPLC with the additional dimension of separation based on ion mobility and the high sensitivity and specificity of mass spectrometry offers unprecedented analytical capabilities. Applying such techniques with a column featuring a this compound CSP could enable the rapid and accurate quantification of amino acid enantiomers in complex biological samples.

The established practice of hyphenating high-performance liquid chromatography (HPLC) with various detectors, including UV-Vis and mass spectrometry, will continue to be refined. researchgate.netnih.gov For analytes lacking a chromophore, the use of an evaporative light scattering detector (ELSD) can provide universal detection without the need for derivatization.

Predictive Modeling and Machine Learning in Chiral Separation Science

The selection of the optimal chiral stationary phase and mobile phase for a given separation is often a time-consuming and resource-intensive process of trial and error. youtube.com Predictive modeling and machine learning are emerging as powerful tools to streamline this process.

Recent studies have demonstrated the potential of machine learning and deep learning algorithms to predict the most suitable CSP for a particular enantioseparation. nih.govnih.gov By training models on large datasets of successful separations, it is possible to identify the key molecular features of both the analyte and the chiral selector that govern enantioselectivity. These models could be used to predict the likelihood of successful separation of a given analyte on a this compound-based CSP.

Furthermore, machine learning models are being developed to predict retention times and enantioselectivity with a high degree of accuracy. researchgate.net Some models can even predict the elution order of enantiomers, which is crucial for the correct identification and quantification of each isomer. chemrxiv.org The integration of these predictive tools into the method development workflow will undoubtedly accelerate the application of penicillamine-based CSPs to new analytical challenges. The use of 3D molecular conformations in these models is leading to notable improvements in prediction accuracy. nih.gov

Exploration of Novel Biochemical and Material Applications for Penicillamine Scaffolds

The unique chemical properties of the penicillamine scaffold extend beyond its use in chiral separations, opening up possibilities for novel biochemical and material applications.

In the realm of biomaterials, penicillamine derivatives have been incorporated into antibacterial and bioactive scaffolds for tissue engineering . nih.gov For example, S-nitroso-N-acetyl-penicillamine has been used as a nitric oxide donor in electrospun scaffolds, demonstrating synergistic antibacterial effects and promoting cell attachment and proliferation. nih.gov This suggests that this compound, with its lipophilic side chains, could be explored for similar applications, potentially modulating cell-material interactions. The use of fibrous scaffolds to influence the paracrine function of stem cells highlights a new dimension in the design of materials for regenerative medicine. nih.gov

The inherent chelating ability of the penicillamine backbone is another area ripe for exploration. chemicalbook.comdrugbank.commdpi.com While D-penicillamine itself is a well-known chelating agent, the introduction of long alkyl chains in this compound could lead to new materials with tailored metal-binding properties for applications in sensing, catalysis, or environmental remediation.

Furthermore, the synthesis of lipophilic derivatives of D-penicillamine has been shown to create long-acting agents for the treatment of conditions characterized by excessive collagen deposition. nih.gov This indicates the potential for developing novel therapeutic agents based on the penicillamine scaffold with modified pharmacokinetic properties.

Development of Sustainable and Green Analytical Chemistry Approaches

There is a growing emphasis on the development of analytical methods that are more environmentally friendly. The principles of green chemistry are increasingly being applied to chiral separations.

A key area of focus is the use of greener mobile phases . Research has demonstrated the successful application of more sustainable solvents in chiral chromatography. mdpi.com The development of methods using this compound CSPs with mobile phases based on renewable resources or with reduced toxicity would be a significant step towards greener analytical chemistry.

The trend towards faster analysis times , as exemplified by UHPLC-IM-MS, also contributes to green chemistry by reducing solvent consumption and waste generation per sample. nih.gov The high efficiency of modern CSPs allows for the use of smaller columns and lower flow rates, further minimizing the environmental impact.

Moreover, the use of predictive modeling and machine learning , as discussed in section 6.3, is inherently a green approach. By reducing the number of experimental runs required for method development, these computational tools save significant amounts of solvents, energy, and other resources. nih.govnih.govresearchgate.netchemrxiv.org

Q & A

Q. What synthetic protocols are recommended for preparing N,S-Dioctyl-(D)-penicillamine?

The compound is synthesized via alkylation of (D)-penicillamine using 1-bromooctane in a chloroform-methanol mixture (70–80°C) with triethylamine as a catalyst. Post-synthesis purification involves recrystallization, and the product is characterized via melting point analysis (123–124°C), elemental analysis (C, H, N), and ¹H NMR spectroscopy to confirm structure and purity .

Q. What are the standard analytical methods for characterizing this compound in ligand-exchange HPLC applications?

Use ligand-exchange HPLC with copper(II)-containing mobile phases (e.g., water/acetonitrile or methanol mixtures). Baseline resolution of enantiomers (e.g., amino acid derivatives) is achieved using a reversed-phase silica column coated with the compound. Retention times and selectivity factors (α) should be calculated under isocratic conditions, with mobile phase pH adjusted to 3.5–4.5 to optimize copper-ligand binding .

Q. How does this compound compare to other chiral phases in resolving α-hydroxy acids?

Phase I (this compound) generally exhibits higher enantioselectivity than Phase II (N,S-Dioctyl-N-methyl-(D)-penicillamine) for amino acids like valine and leucine. However, Phase II outperforms Phase I in resolving bulky analytes (e.g., tryptophan) due to reduced steric hindrance from the methyl group. Methodological validation should include testing both phases with structurally diverse analytes .

Advanced Research Questions

Q. How can researchers optimize mobile phase conditions to enhance enantiomeric resolution using this compound-coated columns?

Vary copper(II) concentration (0.5–2.0 mM) to modulate ligand-exchange kinetics. Higher copper levels increase retention but may reduce resolution. For hydrophobic analytes, use acetonitrile-rich mobile phases (e.g., 20–30% water) to improve peak symmetry. Temperature control (25–40°C) can fine-tune kinetic vs. thermodynamic resolution pathways .

Q. What structural modifications to this compound could improve its performance in separating polar enantiomers?

Introduce electron-withdrawing groups (e.g., fluorine) to the octyl chains to strengthen copper coordination. Alternatively, replace one octyl group with a shorter alkyl chain (e.g., hexyl) to reduce steric hindrance for small analytes like alanine. Computational modeling (e.g., DFT) of ligand-metal complexes can guide rational design .

Q. How should contradictory teratogenicity data for penicillamine derivatives be addressed in preclinical studies?

Animal studies show species-specific outcomes: high-dose penicillamine causes connective tissue defects in rodents but lacks consistent human evidence. To reconcile discrepancies, conduct dose-response studies in 3D organoid models to assess species-specific metabolic activation. Use the FINER framework (Feasible, Novel, Ethical, Relevant) to design translational studies .

Q. What mechanistic insights link this compound to oxidative stress modulation in biochemical assays?

The compound’s thiol group chelates metals (e.g., Cu²⁺), disrupting Fenton reactions and reducing hydroxyl radical formation. In glutathione peroxidase (GSH-Px) inhibition assays, monitor hydrogen peroxide accumulation via fluorometric probes (e.g., Amplex Red). Validate specificity using N-acetylated analogs to differentiate thiol-dependent vs. structural effects .

Methodological Considerations

- Data Analysis : For ligand-exchange HPLC, calculate enantioselectivity (α) and resolution (Rₛ) using USP guidelines. Report metal ion concentration, column lifetime, and reproducibility across ≥3 batches .

- Toxicity Studies : Follow NIH preclinical reporting standards, including detailed dosing regimens, species/strain selection rationale, and histopathology protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.